![molecular formula C19H17N3O3 B1449813 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol CAS No. 183320-72-1](/img/structure/B1449813.png)

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol

Descripción general

Descripción

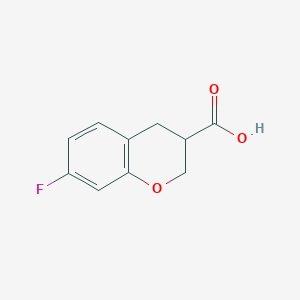

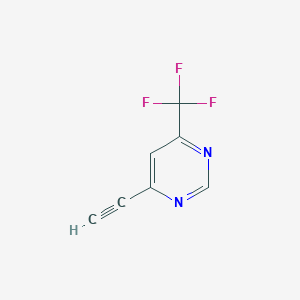

This compound, also known as Erlotinib , is a quinazoline compound with a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions . It has a molecular weight of 393.44 .

Molecular Structure Analysis

The linear formula of this compound is C22H23N3O4 . The structure includes a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring. Attached to this core are a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación

1. Synthesis and Purification Techniques

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol, as a variant of erlotinib hydrochloride, has been studied for optimized synthesis and purification. A study by Zhang and Zha (2013) demonstrated the use of piperazine in a nucleophilic substitution reaction to transform an intermediate byproduct, resulting in highly pure erlotinib hydrochloride with low impurity content (Zhang & Zha, 2013).

2. Molecular Characterization and Derivative Synthesis

Research has also focused on the synthesis and characterization of quinazoline derivatives, including those related to 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol. For instance, Yan, Huang, and Zhang (2013) synthesized and characterized various quinazoline derivatives, providing insights into their structural properties (Yan, Huang, & Zhang, 2013).

3. Multicomponent Crystals

Sridhar et al. (2010) investigated the crystallization of erlotinib, closely related to the compound . They studied its formation as multicomponent crystals, examining the intermolecular interactions and hydrogen-bonding networks that influence the crystal packing (Sridhar et al., 2010).

4. Antimicrobial Properties

Kapoor et al. (2017) explored the antimicrobial potential of quinazolinone derivatives. Their research highlighted the development of novel antimicrobial agents based on quinazolinone structures, demonstrating their effectiveness against various bacterial strains (Kapoor et al., 2017).

5. Antioxidant Properties

Mravljak et al. (2021) synthesized quinazolinone derivatives and evaluated their antioxidant properties using different methods. They found that certain structural modifications in the quinazolinone scaffold significantly enhanced antioxidant activity (Mravljak et al., 2021).

Mecanismo De Acción

While the specific mechanism of action for this compound isn’t provided in the search results, Erlotinib, a compound with a similar structure, is known to be a tyrosine kinase inhibitor . It’s possible that “4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol” may have a similar mechanism of action.

Safety and Hazards

Propiedades

IUPAC Name |

4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-18(25-8-7-24-2)17(23)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZXFNFMRVWNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)

![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)